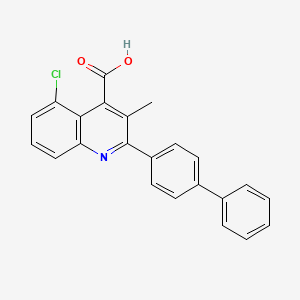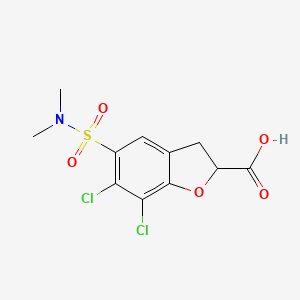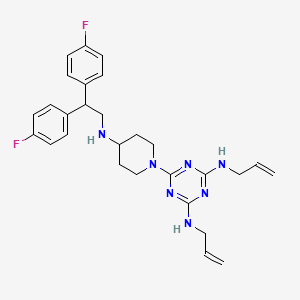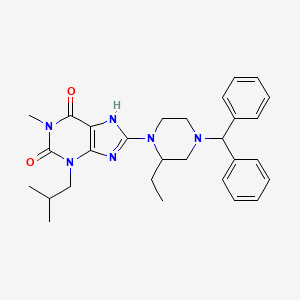
Repromicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Repromicin is a macrolide antibiotic compound that was first reported in the literature in the 1990s. It is known for its potent antibacterial activity, particularly against Gram-negative pathogens such as Pasteurella multocida and Pasteurella heamolytica . This compound and its derivatives have shown significant efficacy in controlling induced pasteurellosis in swine and respiratory diseases in cattle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Repromicin can be synthesized through a series of chemical reactions involving the modification of existing macrolide structures. One common method involves the reductive amination of this compound with polyfunctional amines, leading to the formation of new macrolide antibacterial agents . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG), along with reagents such as Tween 80 and distilled water .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using strains of the microorganism Streptomyces fradiae. The fermentation broth is fed with this compound to produce 4’-deoxy-O-mycaminosyltylonolide under aerobic conditions . This method allows for large-scale production of the compound for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Repromicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with enhanced antibacterial properties.
Reduction: Reductive amination is a key reaction used to modify this compound and produce new macrolide antibiotics.
Substitution: Substitution reactions involving the replacement of functional groups on the this compound molecule can lead to the formation of new derivatives with improved efficacy.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include polyfunctional amines, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from the chemical reactions of this compound include various macrolide derivatives with potent antibacterial activity. These derivatives have been shown to be effective against a range of Gram-negative pathogens .
Applications De Recherche Scientifique
Repromicin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of new macrolide antibiotics with enhanced properties.
Biology: The compound is studied for its antibacterial activity and its potential use in controlling bacterial infections in animals.
Medicine: this compound derivatives are being explored for their potential use in treating bacterial infections in humans.
Industry: The compound is used in the development of new antibacterial agents for veterinary and pharmaceutical applications
Mécanisme D'action
Repromicin exerts its antibacterial effects by inhibiting the growth of Gram-negative bacteria. The compound targets the bacterial ribosome, interfering with protein synthesis and ultimately leading to the death of the bacterial cells . The molecular pathways involved in this process include the inhibition of key enzymes required for bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Repromicin is part of the macrolide class of antibiotics, which includes other compounds such as erythromycin, clarithromycin, and azithromycin. Compared to these similar compounds, this compound has shown unique properties, such as enhanced activity against specific Gram-negative pathogens . The structural modifications of this compound derivatives have also led to the development of new macrolide antibiotics with improved efficacy and reduced resistance .
List of Similar Compounds
- Erythromycin
- Clarithromycin
- Azithromycin
- Rosamicin
- Spiramycin
This compound’s unique structure and potent antibacterial activity make it a valuable compound for scientific research and pharmaceutical development.
Propriétés
Numéro CAS |
56689-42-0 |
|---|---|
Formule moléculaire |
C31H51NO8 |
Poids moléculaire |
565.7 g/mol |
Nom IUPAC |
2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,13-14,19-24,26-27,29-31,35,37H,9,12,15-17H2,1-8H3/b11-10+,18-14+/t19-,20+,21-,22+,23+,24+,26-,27-,29-,30-,31+/m1/s1 |
Clé InChI |
OBUIQEYZGMZXPJ-NPQHDNJNSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C |
SMILES isomérique |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)CC=O)C)\C)C |
SMILES canonique |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
antibiotic M-4365 G2 de-epoxy rosamicin de-epoxy rosamicin phosphate de-epoxy rosamicin sulfate de-epoxy rosamicin tartrate, (R-(R*,R*))-isomer de-epoxy rosamicin, (12Z)-isomer de-epoxy rosamicin, dodecysulfate-(12E)-isomer de-epoxy rosamicin, octadecanoate-(12E)-isomer de-epoxy rosamicin, potassium dihydrogen phosphate M-4365G2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


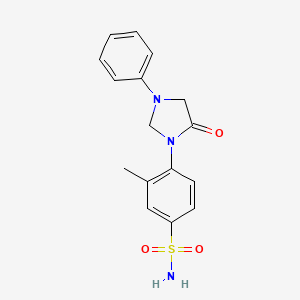


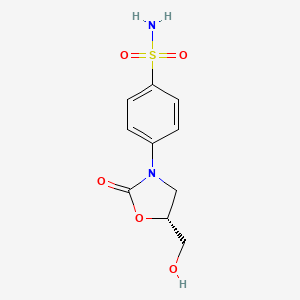
![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B1680451.png)
![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)
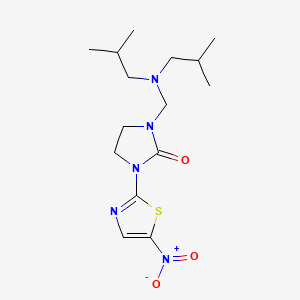

![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)
